![molecular formula C17H20ClN3O2 B2717791 2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one CAS No. 2411269-97-9](/img/structure/B2717791.png)
2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
The exact mechanism of action of CPP is not fully understood. However, it has been suggested that CPP may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual action may contribute to its antipsychotic and anxiolytic effects. CPP has also been shown to modulate the activity of the glutamate NMDA receptor, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
CPP has been found to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. CPP has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.
実験室実験の利点と制限
One advantage of CPP is its broad range of pharmacological effects, which makes it a useful tool for studying various neurological and psychiatric disorders. Additionally, CPP has been shown to have low toxicity and few side effects in animal models. However, one limitation of CPP is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of addiction. Further studies are needed to determine the efficacy and safety of CPP in human subjects with addiction. Another area of interest is the potential use of CPP as a cognitive enhancer in individuals with cognitive impairments. Additionally, further studies are needed to elucidate the exact mechanism of action of CPP and to identify potential molecular targets for drug development.
合成法
CPP can be synthesized through a multi-step process involving the reaction of 1-(2-chloroethyl)-4-phenylpiperazine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 2-oxazoline to yield CPP.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. CPP has also been shown to improve cognitive function and memory in rodents. Furthermore, CPP has been investigated for its potential use in the treatment of addiction, specifically cocaine and methamphetamine addiction.
特性
IUPAC Name |
2-chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-13(18)17(22)21-9-7-20(8-10-21)12-16-19-11-15(23-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGXGEDRSIFCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC=C(O2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)

![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
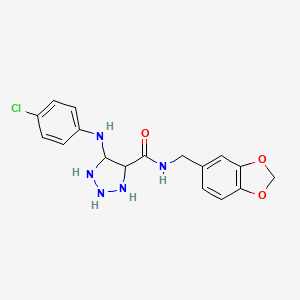
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
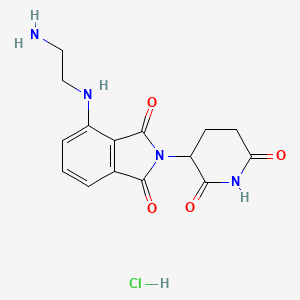
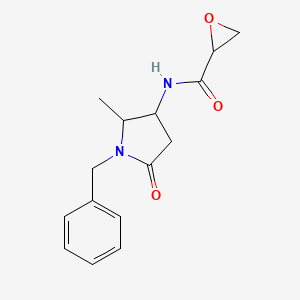
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)
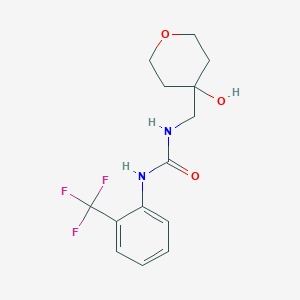
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)
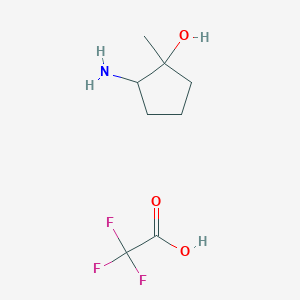
![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)